molecular formula C12H17N3 B12733066 4,6-Dimethyl-N-(1-methyl-2-pyrrolidinylidene)-2-pyridinamine CAS No. 84858-97-9

4,6-Dimethyl-N-(1-methyl-2-pyrrolidinylidene)-2-pyridinamine

Cat. No.: B12733066
CAS No.: 84858-97-9
M. Wt: 203.28 g/mol
InChI Key: JPKJPHAYXGLENF-WYMLVPIESA-N
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Description

4,6-Dimethyl-N-(1-methyl-2-pyrrolidinylidene)-2-pyridinamine is a complex organic compound that belongs to the class of pyridinamine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dimethyl-N-(1-methyl-2-pyrrolidinylidene)-2-pyridinamine typically involves multi-step organic reactions. One common approach might include the alkylation of a pyridine derivative followed by cyclization and subsequent functional group modifications. Specific reaction conditions such as temperature, solvents, and catalysts would be optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This might include continuous flow reactors, automated synthesis platforms, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4,6-Dimethyl-N-(1-methyl-2-pyrrolidinylidene)-2-pyridinamine can undergo various types of chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions could lead to the formation of amine derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions might include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield N-oxides, while substitution reactions could produce a range of substituted pyridinamine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 4,6-Dimethyl-N-(1-methyl-2-pyrrolidinylidene)-2-pyridinamine would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved would be elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4,6-Dimethyl-N-(1-methyl-2-pyrrolidinylidene)-2-pyridinamine might include other pyridinamine derivatives with different substituents or structural modifications.

Uniqueness

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Conclusion

This compound is a versatile compound with significant potential in multiple scientific and industrial fields. Further research and development could unlock new applications and enhance our understanding of its properties and mechanisms of action.

Properties

CAS No.

84858-97-9

Molecular Formula

C12H17N3

Molecular Weight

203.28 g/mol

IUPAC Name

(E)-N-(4,6-dimethylpyridin-2-yl)-1-methylpyrrolidin-2-imine

InChI

InChI=1S/C12H17N3/c1-9-7-10(2)13-11(8-9)14-12-5-4-6-15(12)3/h7-8H,4-6H2,1-3H3/b14-12+

InChI Key

JPKJPHAYXGLENF-WYMLVPIESA-N

Isomeric SMILES

CC1=CC(=NC(=C1)/N=C/2\CCCN2C)C

Canonical SMILES

CC1=CC(=NC(=C1)N=C2CCCN2C)C

Origin of Product

United States

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